N'-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide
Overview
Description
N’-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activitiesHydrazones are typically formed by the condensation of hydrazides with aldehydes or ketones, and they exhibit a wide range of biological activities including antifungal, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide typically involves the condensation of pyridine-3-carbohydrazide with an appropriate aldehyde or ketone. One common method involves the reaction of pyridine-3-carbohydrazide with 2-phenylpropanal in the presence of a catalytic amount of acid, such as sulfuric acid, in an ethanol solvent . The reaction mixture is refluxed, and the progress is monitored using thin-layer chromatography (TLC). After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield hydrazines, and substitution may yield various substituted derivatives.
Scientific Research Applications
N’-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase (SDH) in fungi, leading to increased levels of reactive oxygen species and disruption of mitochondrial membrane potential . This inhibition is facilitated by the compound’s ability to bind to the ubiquinone-binding region of SDH through various interactions, including hydrogen bonds and π-alkyl interactions .
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-2-furfurylidene]pyridine-3-carbohydrazide: This compound is similar in structure but contains a furan ring instead of a phenyl group.
N’-[(1E)-2-thienylidene]pyridine-3-carbohydrazide: This compound contains a thiophene ring instead of a phenyl group.
Uniqueness
N’-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenyl group enhances its ability to interact with biological targets, making it more effective as an antimicrobial agent compared to its analogs .
Properties
IUPAC Name |
N-[(E)-2-phenylpropylideneamino]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-12(13-6-3-2-4-7-13)10-17-18-15(19)14-8-5-9-16-11-14/h2-12H,1H3,(H,18,19)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOPGUYWAUMCRG-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=NNC(=O)C1=CN=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=N/NC(=O)C1=CN=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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